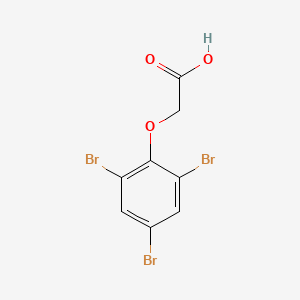
3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea is a chemical compound with the molecular formula C9H11ClN2O3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a dimethyl-urea moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,1-dimethylurea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The dimethyl-urea moiety can contribute to the compound’s stability and solubility, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea can be compared with other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethyl-urea: This compound has an additional chlorine atom, which may alter its chemical properties and reactivity.
3-(4-Methylphenyl)sulfonyl-1,1-dimethyl-urea: The presence of a methyl group instead of a chlorine atom can affect the compound’s biological activity and solubility.
3-(4-Nitrophenyl)sulfonyl-1,1-dimethyl-urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
90914-76-4 |
|---|---|
Formule moléculaire |
C9H11ClN2O3S |
Poids moléculaire |
262.71 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)sulfonyl-1,1-dimethylurea |
InChI |
InChI=1S/C9H11ClN2O3S/c1-12(2)9(13)11-16(14,15)8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) |
Clé InChI |
UAWSKHZYESMLTQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)
![4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide](/img/structure/B14002699.png)
![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)


![3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14002736.png)


![Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B14002755.png)

